Cas no 2098133-58-3 (6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole)

6-Cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core, substituted with cyclopropyl and isopropyl functional groups. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The cyclopropyl moiety enhances metabolic stability, while the isopropyl group contributes to lipophilicity, influencing binding affinity and bioavailability. Its rigid scaffold is advantageous for designing selective inhibitors or modulators of biological targets. The compound’s synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored pharmacological or physicochemical profiles. Suitable for exploratory research in drug discovery, it offers potential applications in optimizing lead compounds for therapeutic or crop protection agents.
6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole structure
2098133-58-3 structure
Product Name:6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
CAS No:2098133-58-3
MF:C11H15N3
MW:189.256901979446
CID:5729169
PubChem ID:121214827
Update Time:2025-06-08

6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • AKOS026725405
    • 2098133-58-3
    • 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
    • starbld0015454
    • F2198-7559
    • 6-cyclopropyl-1-propan-2-ylimidazo[1,2-b]pyrazole
    • 1H-Imidazo[1,2-b]pyrazole, 6-cyclopropyl-1-(1-methylethyl)-
    • Inchi: 1S/C11H15N3/c1-8(2)13-5-6-14-11(13)7-10(12-14)9-3-4-9/h5-9H,3-4H2,1-2H3
    • InChI Key: MRHMWKXHRHZHLP-UHFFFAOYSA-N
    • SMILES: N12C=CN(C(C)C)C1=CC(C1CC1)=N2

Computed Properties

  • Exact Mass: 189.126597491g/mol
  • Monoisotopic Mass: 189.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 22.2Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • pka: 5.01±0.40(Predicted)

6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole Pricemore >>

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Additional information on 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Comprehensive Overview of 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098133-58-3)

The compound 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098133-58-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This imidazo[1,2-b]pyrazole derivative is characterized by a fused bicyclic system, which includes a cyclopropyl substituent at the 6-position and an isopropyl group at the 1-position. Such modifications enhance its stability and bioavailability, making it a promising candidate for further development.

In recent years, researchers have focused on the synthesis and optimization of imidazo[1,2-b]pyrazole derivatives due to their diverse biological activities. The presence of the cyclopropyl ring in 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is particularly noteworthy, as this moiety is known to improve metabolic stability and reduce susceptibility to enzymatic degradation. These properties are highly sought after in drug discovery, especially for targeting enzymes or receptors involved in inflammatory and oncological pathways.

The growing interest in 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is also reflected in its potential applications beyond pharmaceuticals. For instance, its structural framework has been explored in the development of novel agrochemicals, where its ability to interact with specific biological targets could lead to more effective and environmentally friendly pest control solutions. This aligns with the increasing demand for sustainable agricultural practices, a topic that has gained traction in both scientific and public forums.

From a synthetic chemistry perspective, the preparation of 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole involves multi-step reactions that often require careful optimization of conditions to achieve high yields and purity. Researchers have employed various strategies, such as palladium-catalyzed cross-coupling reactions and cyclization techniques, to construct the imidazo[1,2-b]pyrazole core. These methodologies are frequently discussed in academic publications and patent literature, highlighting the compound's relevance in modern organic synthesis.

One of the most frequently asked questions about 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole revolves around its solubility and formulation compatibility. Given its hydrophobic nature, formulating this compound for biological testing or commercial use often requires the use of co-solvents or specialized delivery systems. This challenge has spurred innovation in drug formulation technologies, another area of high interest in the pharmaceutical industry.

In addition to its practical applications, 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole has also become a subject of computational studies. Molecular docking and density functional theory (DFT) calculations have been used to predict its binding affinities and electronic properties, providing valuable insights for further optimization. Such computational approaches are increasingly popular among researchers aiming to accelerate the drug discovery process.

The safety profile of 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is another critical aspect under investigation. Preliminary studies suggest that the compound exhibits favorable toxicity profiles in vitro, but comprehensive in vivo evaluations are still ongoing. This aligns with the broader trend in chemical research, where there is a heightened focus on early-stage toxicity screening to reduce attrition rates in later development phases.

As the scientific community continues to explore the potential of imidazo[1,2-b]pyrazole derivatives, 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole stands out as a versatile scaffold with broad applicability. Its combination of structural novelty and functional versatility makes it a compelling subject for future research, particularly in the context of personalized medicine and targeted therapies. With ongoing advancements in synthetic and analytical techniques, the full potential of this compound is yet to be realized.

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